molecular formula C9H9BrN2O2 B8153007 2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide

2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide

Cat. No.: B8153007
M. Wt: 257.08 g/mol
InChI Key: KFTTUOHGGQLULP-UHFFFAOYSA-N
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Description

2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the second position, an oxetane ring at the third position, and a carboxamide group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide typically involves the following steps:

    Oxetane Ring Formation: The oxetane ring can be introduced via a cyclization reaction. This can be done by reacting a suitable precursor with an epoxide under acidic or basic conditions.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the brominated oxetane-pyridine intermediate with an amine or ammonia in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar aprotic solvents like DMF or DMSO and moderate temperatures.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Amines or alcohols depending on the specific reaction conditions.

Scientific Research Applications

2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the bromine atom can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(oxetan-3-yl)pyridine: Similar structure but lacks the carboxamide group.

    2-Bromo-4-(oxetan-3-yl)pyridine: Similar structure but with different substitution pattern.

    N-(oxetan-3-yl)pyridine-4-carboxamide: Lacks the bromine atom.

Uniqueness

2-Bromo-N-(oxetan-3-yl)pyridine-4-carboxamide is unique due to the combination of the bromine atom, oxetane ring, and carboxamide group. This combination imparts specific chemical and biological properties that are not present in similar compounds. The presence of the bromine atom allows for further functionalization, while the oxetane ring enhances stability and bioavailability.

Properties

IUPAC Name

2-bromo-N-(oxetan-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-8-3-6(1-2-11-8)9(13)12-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTTUOHGGQLULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=CC(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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